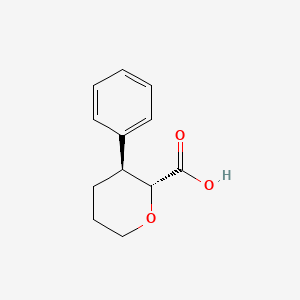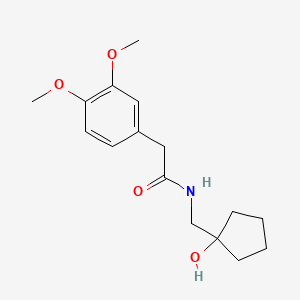![molecular formula C13H19Cl2N3O B2916583 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride CAS No. 1431964-51-0](/img/structure/B2916583.png)
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride (2-EMPDC) is an organic compound that has recently been studied for its potential applications in scientific research. 2-EMPDC is a colorless crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 333.2 g/mol and its structure consists of a pyrazole ring, an ethyl group, and a methoxy group attached to an aniline moiety. 2-EMPDC has been studied for its potential applications as a ligand for metal complexes, as a fluorescent reporter, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Facile Synthesis Approaches : A study demonstrated a one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, utilizing ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes. This method highlighted the use of a common organocatalyst, inexpensive starting materials, and short reaction times, producing the desired products in good to excellent yields. Additionally, two compounds from this synthesis exhibited potential as fluorescence probes in biological imaging due to their emission in the redshift region (Banoji et al., 2022).
Catalytic Activity and Polymerization : Research into Zn(II) chloride complexes involving N,N-bis(1H-pyrazolyl-1-methyl)aniline and its derivatives showed that these complexes have a distorted tetrahedral geometry and demonstrated catalytic activity in the polymerization of methyl methacrylate, resulting in polymers with higher molecular weight and narrow polydispersity indices (Kim et al., 2012).
Antimicrobial Activity
Antimicrobial and Antifungal Properties : A variety of pyrazolyl based anilines, synthesized via the described methods, demonstrated significant antibacterial and antifungal activity against tested microbial strains and dermatophyte fungi. This suggests their potential utility in developing new antimicrobial agents (Banoji et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds such as pralsetinib (blu-667) have been found to be potent and selective inhibitors of the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
For instance, Pralsetinib (BLU-667) inhibits the RET protein, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
These pathways are involved in various cellular processes, including cell growth and differentiation .
Pharmacokinetics
It is soluble in dmso, indicating potential bioavailability .
Result of Action
Based on the potential inhibition of the ret protein, it could potentially disrupt cell growth and differentiation .
Action Environment
It is known to be stable at room temperature and should be stored at 4°c .
Eigenschaften
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14;;/h4-8H,3,9,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXGKJYTFBXIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)COC2=CC=CC=C2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)




![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2916516.png)
![N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2916520.png)
![2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2916521.png)
![2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2916522.png)